Nod-IN-1

概要

説明

NOD-IN-1は、ヌクレオチド結合オリゴマー化ドメイン様受容体の強力な阻害剤であり、特にヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2を標的としています。 これらの受容体は、細胞内細菌成分を検出し、炎症反応を開始することで、自然免疫応答において重要な役割を果たしています .

準備方法

合成経路と反応条件: NOD-IN-1の合成は、インドールコアの調製から始まる複数のステップで構成されています。主要なステップには以下が含まれます。

インドールコアの形成: これは通常、フィッシャーインドール合成または同様の方法によって達成されます。

官能基化: インドールコアは、次に様々な置換基で官能基化されて、目的の化学構造が得られます。これには、スルホン化やエステル化などの反応が含まれます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、収率と純度が最適化されており、自動合成と高スループット精製方法がしばしば用いられます .

化学反応の分析

反応の種類: NOD-IN-1は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、インドールコアの官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々な酸化インドール誘導体を生成する可能性があり、置換はインドールコアに異なる官能基を導入することができます .

科学的研究の応用

NOD-IN-1は、科学研究で幅広い用途を持っています。

化学: ヌクレオチド結合オリゴマー化ドメイン様受容体の機能とその様々な化学経路における役割を研究するためのツール化合物として使用されます。

生物学: this compoundは、自然免疫と炎症のメカニズムを調べるための生物学的研究で使用されます。

医学: この化合物は、炎症性疾患や免疫調節に関連する状態の治療における潜在的な治療用途が検討されています。

産業: this compoundは、ヌクレオチド結合オリゴマー化ドメイン様受容体を標的とする新しい薬剤や治療薬の開発に使用されています

作用機序

NOD-IN-1は、ヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2受容体の活性を阻害することによって効果を発揮します。これらの受容体は、細胞内細菌成分を検出し、活性化されたB細胞の核因子κ軽鎖エンハンサーとミトゲン活性化タンパク質キナーゼ経路の活性化を通じて炎症反応を開始します。 これらの受容体を阻害することで、this compoundは炎症反応を軽減し、免疫シグナル伝達を調節します .

類似化合物:

Noditinib-1: ヌクレオチド結合オリゴマー化ドメイン様受容体の別の阻害剤ですが、ヌクレオチド結合オリゴマー化ドメイン1に対して高い選択性を示します。

NLRP3-IN-22: ヌクレオチド結合オリゴマー化ドメイン様受容体の別のサブセット、特にヌクレオチド結合オリゴマー化ドメイン様受容体ファミリーピリンドメイン含有3を標的とします.

独自性: this compoundは、ヌクレオチド結合オリゴマー化ドメイン1とヌクレオチド結合オリゴマー化ドメイン2受容体の両方に対してバランスの取れたデュアル阻害活性を有している点で独自性があります。 このバランスの取れた活性は、これらの受容体の免疫応答における複合的な役割を研究するための貴重なツールとなっています .

類似化合物との比較

Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.

Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .

特性

IUPAC Name |

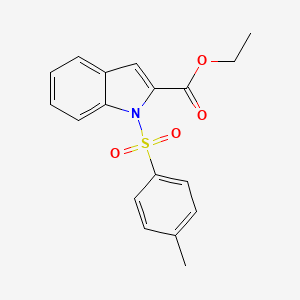

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOGUKIYRAILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does this compound affect the NOD-like receptor signaling pathway?

A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does this compound influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of this compound activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of this compound in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has this compound been investigated in other models of inflammation?

A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can this compound modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of this compound?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has this compound been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。